4-Bromo-3-cyclopropoxybenzenesulfonamide
Description
4-Bromo-3-cyclopropoxybenzenesulfonamide is a sulfonamide derivative featuring a bromine atom at the para position (C4), a strained cyclopropoxy group at the meta position (C3), and a sulfonamide (-SO₂NH₂) functional group. The cyclopropoxy substituent introduces significant steric and electronic effects due to its three-membered ring structure, which enhances reactivity in synthetic applications. This compound is hypothesized to exhibit unique physicochemical properties compared to analogs with bulkier or less strained substituents .
Properties
Molecular Formula |
C9H10BrNO3S |
|---|---|
Molecular Weight |
292.15 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C9H10BrNO3S/c10-8-4-3-7(15(11,12)13)5-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13) |
InChI Key |
WMGZCXNUUUBRTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropoxybenzenesulfonamide typically involves multiple steps, starting from benzene derivatives. One common approach includes:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Cyclopropoxylation: Addition of a cyclopropoxy group through a nucleophilic substitution reaction.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on atomic masses.
Substituent Effects at Position 3
- Cyclopropoxy Group: The strained three-membered ring in this compound increases electrophilicity at the sulfonamide group, making it reactive in ring-opening or cross-coupling reactions.
- Methyl Group : The smaller methyl substituent in 4-bromo-3-methylbenzenesulfonamide reduces steric hindrance, enabling easier access to the sulfonamide group in nucleophilic reactions. This compound is widely used as a building block in drug synthesis .
- Fluoro Group : The electron-withdrawing fluorine in 4-bromo-3-fluorobenzenesulfonamide deactivates the aromatic ring, reducing susceptibility to electrophilic attack. This property is advantageous in stabilizing intermediates during multi-step syntheses .
Sulfonamide N-Substituent Variations
- NH₂ vs. Cyclohexyl : The unsubstituted sulfonamide (-SO₂NH₂) in the target compound and methyl/fluoro analogs allows for hydrogen bonding, enhancing water solubility. In contrast, the N-cyclohexyl group in the propoxy analog increases hydrophobicity, which may improve bioavailability in lipid-rich environments .
Research Findings and Implications
- Synthetic Utility : The cyclopropoxy group’s strain in the target compound enables unique reactivity in [2+1] cycloadditions, unlike the propoxy or methyl analogs .
- Thermal Stability : N-cyclohexyl-substituted compounds exhibit higher decomposition temperatures (>200°C), making them suitable for high-temperature catalysis .
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